molecular formula C14H19F2N3OS B12264070 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperidine

4-(4,4-Difluoropiperidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperidine

Cat. No.: B12264070
M. Wt: 315.38 g/mol
InChI Key: IYUSAFGLZZNUAL-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluoropiperidine carbonyl group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Difluoropiperidine Carbonyl Group: This step may involve the use of fluorinating agents to introduce the difluoro group.

    Attachment of the Thiazolyl Group: The thiazole ring can be introduced through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: The thiazolyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

In industry, the compound might find use in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action for compounds like 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperidine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoropiperidine-1-carbonyl)-1-(1,3-thiazol-2-yl)piperidine
  • 4-(4,4-Difluoropiperidine-1-carbonyl)-1-(1,3-oxazol-2-yl)piperidine

Uniqueness

The presence of the difluoropiperidine carbonyl group and the thiazolyl group makes this compound unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H19F2N3OS

Molecular Weight

315.38 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(1,3-thiazol-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C14H19F2N3OS/c15-14(16)3-8-18(9-4-14)12(20)11-1-6-19(7-2-11)13-17-5-10-21-13/h5,10-11H,1-4,6-9H2

InChI Key

IYUSAFGLZZNUAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=CS3

Origin of Product

United States

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